![molecular formula C23H24N4O3 B7686103 3,4-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686103.png)
3,4-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazoloquinolinone derivatives that have shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. Additionally, it has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide exhibits potent biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C, which are involved in cancer cell proliferation and survival. Additionally, this compound has been shown to reduce the expression of various pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3,4-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its potent anticancer activity. This compound has been shown to exhibit high selectivity towards cancer cells, while sparing normal cells. Additionally, it has been shown to possess low toxicity, making it a promising candidate for further development as a therapeutic agent.
However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to administer the compound in in vivo experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for the study of 3,4-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One potential direction is the development of this compound as a therapeutic agent for various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is a need for the development of novel synthesis methods that can produce this compound in large quantities with high purity.
Métodos De Síntesis
The synthesis of 3,4-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 3,4-dimethoxyaniline with 2,6-dimethylpyrazine-3,5-dicarbonitrile in the presence of a catalyst such as copper iodide. The resulting intermediate is then reacted with 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid to obtain the final product. This synthesis method has been optimized to produce high yields of the compound with excellent purity.
Aplicaciones Científicas De Investigación
3,4-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been shown to possess anti-inflammatory, anti-angiogenic, and anti-proliferative properties.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-5-10-27-22-17(12-16-11-14(2)6-8-18(16)24-22)21(26-27)25-23(28)15-7-9-19(29-3)20(13-15)30-4/h6-9,11-13H,5,10H2,1-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRKMZUWPOFJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




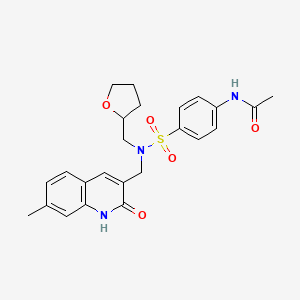
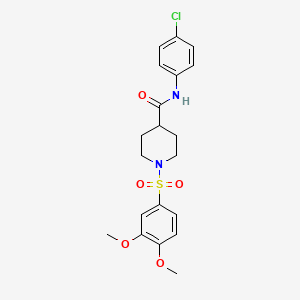
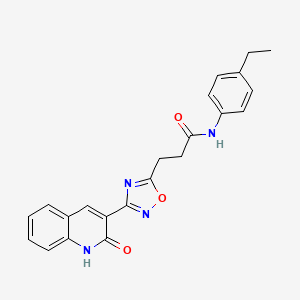
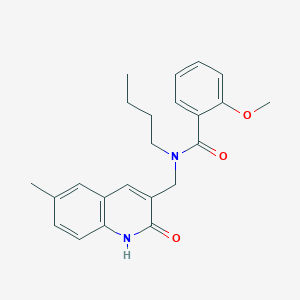


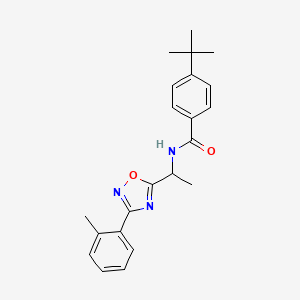
![N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B7686101.png)

![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B7686117.png)
